

Spectroscopic Profile of 4-Methyloctane: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyloctane

Cat. No.: B165697

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the branched-chain alkane, **4-Methyloctane** (C₉H₂₀). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **4-Methyloctane** reveals the chemical environment of the different protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~0.88	Triplet	6H	CH ₃ - (Terminal methyl groups at C1 and C8)
~0.85	Doublet	3H	CH ₃ - (Methyl group at C4)
~1.25	Multiplet	10H	-CH ₂ - (Methylene groups at C2, C3, C5, C6, C7)
~1.40	Multiplet	1H	-CH- (Methine group at C4)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the different carbon atoms in **4-Methyloctane**.

Chemical Shift (δ) ppm	Carbon Assignment
~14.1	C1 & C8
~19.5	C4-CH ₃
~23.0	C2 & C7
~29.5	C6
~32.0	C3
~34.5	C4
~36.8	C5

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- A sample of **4-Methyloctane** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a clean NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added for calibration ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., Bruker or Varian) with a field strength of 300 MHz or higher.
- ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and enhance the signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, the IR spectrum of **4-Methyloctane** is characterized by C-H stretching and bending vibrations.

Frequency (cm ⁻¹)	Vibration Type	Intensity
2850-2960	C-H stretch (alkane)	Strong
1450-1470	C-H bend (methylene)	Medium
1375-1385	C-H bend (methyl)	Medium

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a liquid sample like **4-Methyloctane**, the neat liquid is analyzed. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Procedure:
 - A background spectrum of the clean, empty salt plates is recorded.
 - The sample is applied to the plates, and the sample spectrum is recorded.
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of **4-Methyloctane** is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment Ion
128	Low	$[\text{C}_9\text{H}_{20}]^+$ (Molecular Ion)
113	Low	$[\text{C}_8\text{H}_{17}]^+$
85	Moderate	$[\text{C}_6\text{H}_{13}]^+$
71	High	$[\text{C}_5\text{H}_{11}]^+$
57	Very High	$[\text{C}_4\text{H}_9]^+$ (Base Peak)
43	High	$[\text{C}_3\text{H}_7]^+$

Experimental Protocol for GC-MS

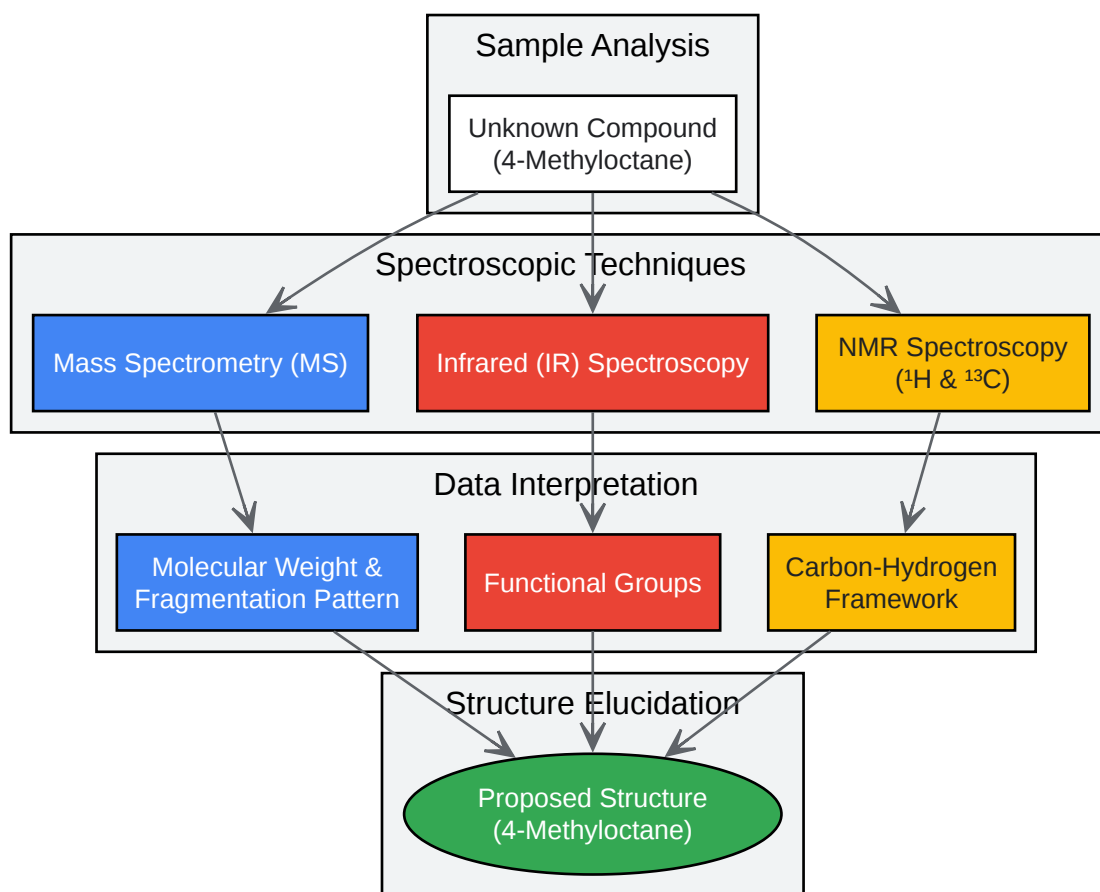
Sample Preparation: A dilute solution of **4-Methyloctane** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

Instrumentation and Data Acquisition:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Gas Chromatography:
 - Injector: The sample is injected into the GC, where it is vaporized.
 - Column: A capillary column (e.g., HP-5MS) is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.
 - Oven Program: The oven temperature is ramped to ensure good separation of the analyte.
- Mass Spectrometry:
 - Ionization: The separated compound eluting from the GC column is ionized, typically by electron impact (EI) at 70 eV.
 - Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
 - Detector: The detector records the abundance of each ion, generating the mass spectrum.

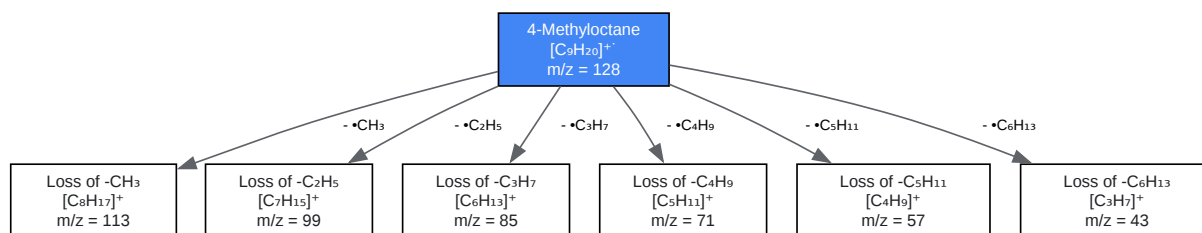
Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a plausible fragmentation pathway for **4-Methyloctane** in mass spectrometry.



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Spectroscopic Analysis Workflow for an Organic Compound.



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Plausible Fragmentation of 4-Methyloctane in Mass Spectrometry.

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